![molecular formula C13H12N4O2 B2633043 N,N'-Di-pyridin-2-yl-malonamide CAS No. 91803-47-3](/img/structure/B2633043.png)
N,N'-Di-pyridin-2-yl-malonamide
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Overview
Description
“N,N’-Di-pyridin-2-yl-malonamide” is a chemical compound with the molecular formula C13H12N4O2 . It has been used in the synthesis of various metal-organic frameworks .
Synthesis Analysis
The synthesis of “N,N’-Di-pyridin-2-yl-malonamide” involves various chemical reactions. For instance, it has been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of “N,N’-Di-pyridin-2-yl-malonamide” is characterized by its molecular formula C13H12N4O2 . Further structural analysis would require more specific data.Chemical Reactions Analysis
“N,N’-Di-pyridin-2-yl-malonamide” participates in various chemical reactions. For example, it has been used in the formation of N-(Pyridin-2-yl)amides via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N’-Di-pyridin-2-yl-malonamide” include its molecular formula C13H12N4O2, average mass 256.260 Da, and mono-isotopic mass 256.096039 Da .Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)imidates
This compound can be used in the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines . The reaction process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
Conversion into N-Heterocycles
A preliminary synthetic application of N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine . This was done in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .
Synthesis of Substituted Carbamates
The compound can be used in a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . This synthesis utilizes easily accessible N-hetaryl ureas and alcohols .
Formation of Hetaryl Isocyanates
The reaction proceeds through the intermediate formation of hetaryl isocyanates . This method can be applied to obtain N-isoquinolin-1-yl carbamates .
Synthesis of Ethyl Benzo[h]quinolin-2-yl Carbamate
The method has also been successfully used to synthesize ethyl benzo[h]quinolin-2-yl carbamate .
Future Directions
properties
IUPAC Name |
N,N'-dipyridin-2-ylpropanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12(16-10-5-1-3-7-14-10)9-13(19)17-11-6-2-4-8-15-11/h1-8H,9H2,(H,14,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLWEQJHAOUCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di-pyridin-2-yl-malonamide |
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